![molecular formula C19H20ClN5O3 B2888269 5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207013-04-4](/img/no-structure.png)

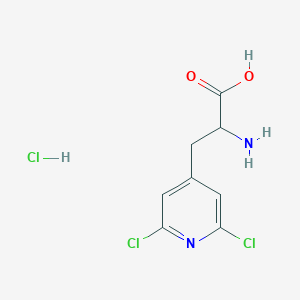

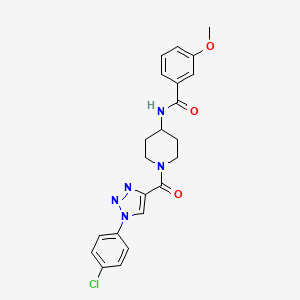

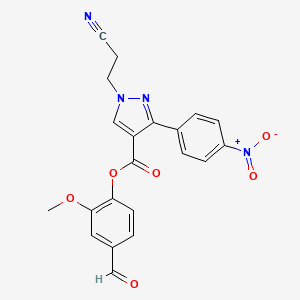

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a carboxamide group (-CONH2), an amino group (-NH2) attached to a chlorophenyl group, and a diethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The 1,2,3-triazole ring, the carboxamide group, and the chlorophenyl and diethoxyphenyl groups would all contribute to the overall structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing 1,2,3-triazole rings are known to participate in various chemical reactions. For example, they can undergo N-alkylation, N-arylation, and sulfonation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could impact its solubility, while the presence of the chloro group could impact its reactivity .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- Synthesis of Triazole Derivatives: A study by Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives through the reaction of various ester ethoxycarbonylhydrazones with primary amines. The antimicrobial activities of these compounds were evaluated, with some displaying good to moderate effectiveness against test microorganisms. This research highlights the compound's utility in developing potential antimicrobial agents Bektaş et al., 2007.

Antitumor and Antioxidant Activities

- Triazolopyrimidines as Potential Antitumor Agents: Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives and evaluated their biological and antioxidant activities. These compounds showed promising results in antimicrobial activity screenings, suggesting potential for further development as antitumor agents Gilava et al., 2020.

Corrosion Inhibition

- Triazole Derivatives for Corrosion Inhibition: Research conducted by Elbelghiti et al. (2016) investigated the efficacy of triazole derivatives as corrosion inhibitors for mild steel in acidic media. The study found that these compounds are effective in protecting mild steel against corrosion, suggesting their utility in industrial applications to prevent metal degradation Elbelghiti et al., 2016.

Synthesis Methodologies

- Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds: A study by Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for the synthesis of protected triazole amino acids, which are valuable in the creation of peptidomimetics or biologically active compounds. This method offers a new avenue for synthesizing triazole-based scaffolds, expanding the potential pharmaceutical and chemical applications of these compounds Ferrini et al., 2015.

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 2-chloroaniline with ethyl 2,5-diethoxy-1H-1,2,3-triazole-4-carboxylate to form the intermediate product, which is then treated with ammonium hydroxide to obtain the final product.", "Starting Materials": [ "2-chloroaniline", "ethyl 2,5-diethoxy-1H-1,2,3-triazole-4-carboxylate", "ammonium hydroxide" ], "Reaction": [ "Step 1: 2-chloroaniline is reacted with ethyl 2,5-diethoxy-1H-1,2,3-triazole-4-carboxylate in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with ammonium hydroxide to obtain the final product.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] } | |

Número CAS |

1207013-04-4 |

Nombre del producto |

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |

Fórmula molecular |

C19H20ClN5O3 |

Peso molecular |

401.85 |

Nombre IUPAC |

5-(2-chloroanilino)-N-(2,5-diethoxyphenyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C19H20ClN5O3/c1-3-27-12-9-10-16(28-4-2)15(11-12)22-19(26)17-18(24-25-23-17)21-14-8-6-5-7-13(14)20/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25) |

Clave InChI |

RRUSGCWOTNRYKJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=CC=C3Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

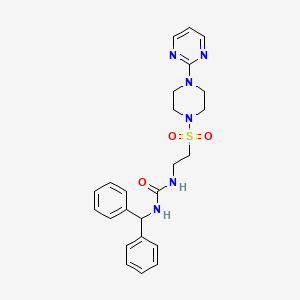

![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)

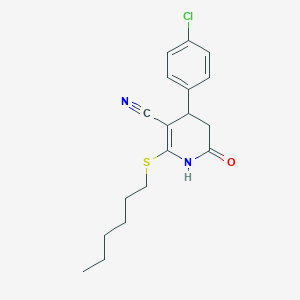

![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2888194.png)

![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole](/img/structure/B2888195.png)